molecular formula C10H15N B1585657 (R)-(-)-1-Methyl-3-phenylpropylamine CAS No. 937-52-0

(R)-(-)-1-Methyl-3-phenylpropylamine

Cat. No. B1585657
CAS RN: 937-52-0
M. Wt: 149.23 g/mol
InChI Key: WECUIGDEWBNQJJ-SECBINFHSA-N
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Description

Typically, a description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (color, form) and odor.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties like acidity, basicity, and reactivity with other substances are also analyzed.


Scientific Research Applications

  • Biocatalysis and Enantioselective Acetylation : Dai et al. (2021) explored the use of Fe3O4-APTES-CS2-lipase magnetic nanoparticles for the enantioselective acetylation of 1-methyl-3-phenylpropylamine. They discovered that applying an alternating magnetic field significantly enhanced the conversion and enantiomeric excess of the compound (Dai et al., 2021).

  • Asymmetric Synthesis and Optical Activity : Mizuno et al. (1967) determined the absolute configuration of optically active α-Methylphenylglycine and 1-methyl-1-phenylpropylamine, highlighting their importance in the study of optical activity and chiral synthesis (Mizuno et al., 1967).

  • Crystallography and Structural Analysis : Murray-Rust et al. (1982) conducted a detailed structural analysis of (S)-α-Methyl-N-(phenylmethyl)benzenepropanamine hydrochloride, a derivative of 1-methyl-3-phenylpropylamine, using X-ray crystallography (Murray-Rust et al., 1982).

  • Microbial Asymmetric Hydrolysis : Shimizu et al. (1992) investigated the asymmetric hydrolysis of N-acetyl-1-methyl-3-phenylpropylamine by various microorganisms, demonstrating the potential of microbial processes in producing optically active compounds (Shimizu et al., 1992).

  • Fungicidal Applications : Himmele and Pommer (1980) explored the fungicidal activity of 3-phenylpropylamines, a class of compounds that includes derivatives of 1-methyl-3-phenylpropylamine, underscoring their potential in agricultural applications (Himmele & Pommer, 1980).

  • Material Science and Nanotechnology : Gars et al. (2020) studied the grafting of 1-methyl-3-phenylpropylamine on cellulose nanocrystals, highlighting the compound's applications in material science and nanotechnology (Gars et al., 2020).

  • Pharmaceutical Chemistry and Catalysis : Corti et al. (2019) developed an integrated chromatographic system to study ω-transaminases for the synthesis of chiral amines, including (R)-1-methyl-3-phenylpropylamine. Their work demonstrates the compound's relevance in pharmaceutical manufacturing (Corti et al., 2019).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves identifying areas of further research. It could include potential applications, modifications to improve its properties, or addressing unanswered questions about the compound.


properties

IUPAC Name

(2R)-4-phenylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECUIGDEWBNQJJ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-1-Methyl-3-phenylpropylamine

CAS RN

937-52-0
Record name (-)-1-Methyl-3-phenylpropylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenylbutan-2-amine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-PHENYLBUTAN-2-AMINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4F6H42UWQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
LJ Ye, HH Toh, Y Yang, JP Adams, R Snajdrova… - Acs Catalysis, 2015 - ACS Publications
Triple mutant K66Q/S149G/N262C (TM_pheDH) of Rhodococcus phenylalanine dehydrogenase (pheDH) was engineered by directed evolution as the first enzyme for the highly …
Number of citations: 128 pubs.acs.org
M Corti, F Rinaldi, D Monti, EE Ferrandi… - … of Pharmaceutical and …, 2019 - Elsevier
An integrated chromatographic system was developed to rapidly investigate the biocatalytic properties of ω-transaminases useful for the synthesis of chiral amines. ATA-117, an (R)-…
Number of citations: 5 www.sciencedirect.com
LS Li, YH Tan, WJ Wei, HQ Gao… - ACS Applied Materials …, 2020 - ACS Publications
Low-dimensional hybrid organic–inorganic perovskites (HOIPs) possess more localized electronic states and narrower conduction and valence bands to promote self-trapping of …
Number of citations: 61 pubs.acs.org
JS Shin, BG Kim, DH Shin - Enzyme and microbial technology, 2001 - Elsevier
A kinetic resolution process for production of chiral amines is developed using entrapped whole cells of Vibrio fluvialis JS17 in 2% (w/v) Ca-alginate gel beads. External diffusion …
Number of citations: 64 www.sciencedirect.com
C Johansen, A Fiksdahl - Chirality, 1994 - Wiley Online Library
More effective use of optical resolution processes can be obtained by increasing the overall yields after development of methods for inversion of the chiral centre of the unwanted isomer…
Number of citations: 11 onlinelibrary.wiley.com
G Van Eygen, D Mariën, A Vananroye, C Clasen… - Journal of Molecular …, 2023 - Elsevier
Chiral amines are important building blocks in the pharmaceutical industry. A challenge for the current industry is their difficult synthesis procedures, which employ harsh operating …
Number of citations: 1 www.sciencedirect.com
WJ Wei, HQ Gao, YZ Tang - New Journal of Chemistry, 2022 - pubs.rsc.org
Low-dimensional metal halide hybrid perovskites have received extensive attention owing to their versatile structures and optoelectronic properties. Here, we report a new low-…
Number of citations: 0 pubs.rsc.org
S SHIMIZU, J OGAWA, MCM CHUNG… - European journal of …, 1992 - Wiley Online Library
A novel enzyme, arylalkyl acylamidase, which shows a strict specificity for N‐acetyl arylalkyl‐amines, but not acetanilide derivatives, was purified from the culture broth of Pseudomonas …
Number of citations: 18 febs.onlinelibrary.wiley.com
SA Said, A Fiksdahl - Tetrahedron: Asymmetry, 2001 - Elsevier
We herein report the preparation and the nucleophilic substitution of the chiral 2,4,6-triphenylpyridinium tetrafluoroborates 2a and 2b. The triphenylpyridinium intermediates were …
Number of citations: 22 www.sciencedirect.com
C Sayer, RJ Martinez‐Torres, N Richter… - The FEBS …, 2014 - Wiley Online Library
During the last decade the use of transaminases for the production of pharmaceutical and fine chemical intermediates has attracted a great deal of attention. Transaminases are …
Number of citations: 72 febs.onlinelibrary.wiley.com

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